N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a combination of indazole, phenyl, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of o-phenylenediamine with formamide to form the indazole ring. Subsequent reactions introduce the phenyl and triazole groups through various organic synthesis techniques, such as nucleophilic substitution and condensation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: Biologically, N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.
Medicine: In medicine, this compound has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for various applications, including the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indazole Derivatives: Other indazole derivatives, such as 1H-indazole-6-amine, share structural similarities and have been studied for their biological activities.
Triazole Derivatives:
Uniqueness: N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and biological activities. Its distinct structure and reactivity profile make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c23-16(19-12-7-6-11-9-17-20-14(11)8-12)15-10-18-22(21-15)13-4-2-1-3-5-13/h1-10H,(H,17,20)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVDNVSBEVPXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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